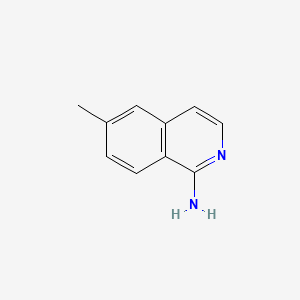

6-Methylisoquinolin-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methylisoquinolin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-2-3-9-8(6-7)4-5-12-10(9)11/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFDDEKLIBIDOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595856 | |

| Record name | 6-Methylisoquinolin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42398-74-3 | |

| Record name | 6-Methylisoquinolin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of 6-Methylisoquinolin-1-amine

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Methylisoquinolin-1-amine (CAS No. 42398-74-3), a key heterocyclic amine with significant potential in medicinal chemistry and materials science. Due to a scarcity of published experimental data for this specific compound, this document synthesizes predicted data, experimental values from closely related structural analogs, and detailed, field-proven experimental protocols to empower researchers in their own investigations. The guide is designed to serve as a foundational resource for scientists and drug development professionals, offering insights into its molecular structure, expected physicochemical characteristics, and reactivity.

Introduction

This compound belongs to the isoquinoline alkaloid family, a class of compounds renowned for their diverse biological activities.[1] The isoquinoline scaffold is a privileged structure in drug design, appearing in numerous approved pharmaceuticals.[2] The introduction of a methyl group at the 6-position and an amine group at the 1-position of the isoquinoline core is anticipated to significantly influence its electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological profile. Understanding the fundamental physical and chemical properties of this molecule is a critical first step in harnessing its potential for novel therapeutic agents and functional materials.

This guide will systematically explore these properties, providing a robust framework for its application in research and development.

Molecular Structure and Identification

The foundational step in understanding the properties of any compound is a thorough characterization of its molecular structure.

Systematic Name: this compound CAS Registry Number: 42398-74-3 Molecular Formula: C₁₀H₁₀N₂ Molecular Weight: 158.20 g/mol

The structure, depicted below, features a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, with a methyl substituent on the benzene ring and a primary amine on the pyridine ring.

Figure 2: Workflow for experimental determination of physical properties.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its aromatic isoquinoline core and the reactive primary amine substituent.

-

Basicity: As an amine, the compound is basic and will react with acids to form ammonium salts. [3]This property is crucial for its purification and for the formation of pharmaceutically acceptable salts.

-

Nucleophilicity: The lone pair of electrons on the exocyclic nitrogen atom makes it a potent nucleophile. It is expected to undergo reactions typical of primary amines, such as acylation, alkylation, and condensation with carbonyl compounds. [4]* Aromatic Reactivity: The isoquinoline ring system can undergo electrophilic aromatic substitution. The position of substitution will be directed by the existing substituents. The electron-donating methyl and amino groups are expected to activate the ring towards substitution.

-

Stability: Aromatic amines can be susceptible to oxidation, which may lead to coloration upon storage, especially when exposed to air and light. [5]It is advisable to store the compound in a cool, dark, and inert atmosphere.

Spectroscopic Profile

While experimental spectra for this compound are not widely published, a predicted spectroscopic profile can be constructed based on the analysis of its functional groups and data from analogous structures.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are expected to be complex due to the number of distinct protons and carbons in the molecule.

Predicted ¹H NMR (in DMSO-d₆):

-

Aromatic Protons (δ 7.0-8.5 ppm): Several signals corresponding to the protons on the isoquinoline ring system.

-

Amine Protons (δ 5.0-6.0 ppm): A broad singlet for the -NH₂ protons, which is exchangeable with D₂O.

-

Methyl Protons (δ ~2.5 ppm): A singlet corresponding to the -CH₃ group.

Predicted ¹³C NMR (in DMSO-d₆):

-

Aromatic Carbons (δ 110-160 ppm): Multiple signals for the ten carbons of the isoquinoline ring. The carbon bearing the amino group (C1) would be significantly upfield compared to the unsubstituted isoquinoline.

-

Methyl Carbon (δ ~20 ppm): A signal for the methyl group carbon.

Infrared (IR) Spectroscopy

-

N-H Stretching (3300-3500 cm⁻¹): As a primary amine, two distinct bands are expected in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. [6][7]* C-H Stretching (2850-3100 cm⁻¹): Aromatic and aliphatic C-H stretching vibrations.

-

C=C and C=N Stretching (1500-1650 cm⁻¹): Vibrations associated with the aromatic isoquinoline ring.

-

N-H Bending (1550-1650 cm⁻¹): A characteristic scissoring vibration for primary amines. [7]* C-N Stretching (1200-1350 cm⁻¹): Aromatic amine C-N stretching. [7]

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): Expected at m/z = 158.20.

-

Fragmentation Pattern: The fragmentation is likely to involve the loss of HCN from the pyridine ring and cleavage of the methyl group. The "Nitrogen Rule" applies, where an odd molecular weight corresponds to an odd number of nitrogen atoms.

Experimental Protocols for Spectroscopic Analysis

Sources

- 1. Isoquinoline CAS#: 119-65-3 [m.chemicalbook.com]

- 2. Quinoline, 6-methyl- [webbook.nist.gov]

- 3. 6-Methylquinoline CAS#: 91-62-3 [m.chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. IR Spectrum: Amines [quimicaorganica.org]

- 6. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Spectroscopic Characterization of 6-Methylisoquinolin-1-amine

Introduction

In the landscape of medicinal chemistry and materials science, the isoquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds and functional materials.[1][2] The derivative, 6-Methylisoquinolin-1-amine, belongs to a class of substituted aminoisoquinolines that are of significant interest to researchers for their potential applications in drug discovery, particularly as kinase inhibitors.[3][4][5] Accurate structural elucidation is the bedrock upon which all further research is built. The unequivocal confirmation of the molecular structure of this compound is therefore a critical first step in any research endeavor.

This technical guide provides a comprehensive framework for the acquisition and interpretation of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. As direct experimental data for this specific compound is not widely published, this document serves as a predictive and methodological guide. It is designed for researchers, chemists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each experimental choice, ensuring a robust and self-validating approach to structural characterization.

Molecular Structure and Spectroscopic Blueprint

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (Molecular Formula: C₁₀H₁₀N₂) possesses a bicyclic aromatic isoquinoline core, functionalized with a primary amine at the C1 position and a methyl group at the C6 position.

Each spectroscopic technique provides a unique piece of the structural puzzle:

-

Mass Spectrometry (MS) will confirm the compound's molecular weight and elemental formula.

-

Infrared (IR) Spectroscopy will identify the key functional groups, notably the primary amine and aromatic rings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy will provide the most detailed map, revealing the precise electronic environment of every carbon and hydrogen atom, allowing for unambiguous structural confirmation.

Caption: Numbered structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, we can map the connectivity and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms that form the molecular backbone.

Causality Behind Experimental Choices

The choice of a deuterated solvent is critical for ¹H NMR to avoid a large interfering solvent signal. Chloroform-d (CDCl₃) is a common first choice due to its good solubilizing power for many organics. However, amine protons (N-H) are known to exchange with trace amounts of acidic protons and can sometimes yield very broad signals or not be observed at all. DMSO-d₆ is an excellent alternative as it often slows this exchange, resulting in sharper N-H signals which can even show coupling to adjacent protons. Tetramethylsilane (TMS) is added as an internal standard because its protons are highly shielded, providing a sharp reference signal at 0.0 ppm that does not overlap with most sample signals.[6][7]

Experimental Protocol: NMR

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[8]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This experiment removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a single line.

-

This experiment is inherently less sensitive than ¹H NMR and requires a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) to ensure all carbon signals, especially quaternary carbons, are observed.[9]

-

Predicted ¹H NMR Spectral Data

The predicted chemical shifts are based on the foundational isoquinoline structure, with adjustments for the electron-donating effects of the amine (-NH₂) and methyl (-CH₃) groups.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Field Insights |

| H-Ar (Aromatic) | ~6.8 - 8.0 | m | ~7-9 Hz (ortho), ~2-3 Hz (meta) | The aromatic protons will reside in this typical region. The specific shifts are influenced by the electron-donating amine and methyl groups, which tend to shift ortho and para protons upfield.[6][10] |

| -NH₂ (Amine) | ~5.0 - 6.0 | br s | N/A | The amine protons will likely appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. This peak will disappear upon D₂O exchange.[11] |

| -CH₃ (Methyl) | ~2.4 - 2.6 | s | N/A | The methyl group protons, being attached to an aromatic ring, will appear as a sharp singlet in this region.[12][13] |

Predicted ¹³C NMR Spectral Data

The carbon spectrum provides complementary information, confirming the number of unique carbon environments.

| Carbon Assignment | Predicted δ (ppm) | Rationale & Field Insights |

| C-NH₂ (C1) | ~155 - 160 | The carbon directly attached to the electron-donating amino group is expected to be significantly shielded and appear in this range. |

| C-Ar (Aromatic) | ~110 - 150 | The eight carbons of the isoquinoline ring system will appear in this broad region. Carbons bearing substituents (C1, C6, C4a, C8a) will be quaternary and typically have lower intensity.[14] |

| -CH₃ (Methyl) | ~20 - 25 | The aliphatic carbon of the methyl group will be found in the far upfield region of the spectrum, characteristic of sp³ hybridized carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Causality Behind Experimental Choices

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid samples. It requires minimal sample preparation and is non-destructive. A background spectrum of the empty ATR crystal is collected first; this is a crucial self-validating step, as subtracting this background from the sample spectrum ensures that any observed peaks are from the sample itself and not from atmospheric CO₂ or water vapor.[8]

Experimental Protocol: ATR-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Background Acquisition: Collect a background spectrum of the empty, clean crystal.

-

Sample Application: Place a small amount of solid this compound directly onto the crystal.

-

Data Acquisition: Apply pressure using the built-in clamp to ensure good contact. Record the spectrum, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented as the sample scan with the background automatically subtracted.

Predicted IR Absorption Bands

The IR spectrum will be dominated by features characteristic of a primary aromatic amine.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance |

| N-H Stretch | 3300 - 3500 (two bands) | Medium-Strong | The presence of two distinct bands in this region is a definitive indicator of a primary amine (-NH₂).[15][16][17] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | This absorption just above 3000 cm⁻¹ confirms the presence of C-H bonds on an aromatic ring.[18] |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Weak | These bands, appearing just below 3000 cm⁻¹, correspond to the C-H bonds of the methyl group.[18] |

| N-H Bend | 1580 - 1650 | Medium-Strong | This bending vibration is characteristic of primary amines.[15] |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium-Strong | Multiple sharp bands in this region are characteristic of the isoquinoline aromatic ring system. |

| Aromatic C-N Stretch | 1250 - 1335 | Strong | This strong absorption is indicative of the bond between the aromatic ring and the nitrogen of the amine.[15] |

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, we can obtain the exact molecular weight and, with high-resolution instruments, determine the elemental composition.

Causality Behind Experimental Choices

Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar, nitrogen-containing compounds like this compound. It typically produces a protonated molecular ion [M+H]⁺ with minimal fragmentation, making it straightforward to identify the molecular weight.[8] The analysis is performed in positive ion mode because the basic nitrogen atoms in the molecule are readily protonated.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: The solution is infused directly into the ESI source of the mass spectrometer via a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The mass range should be set to scan beyond the expected molecular weight (e.g., 50-500 Da).

Predicted Mass Spectrum Data

Based on its molecular formula, C₁₀H₁₀N₂, the expected mass spectral data is highly predictable.

| Parameter | Value | Source/Notes |

| Molecular Formula | C₁₀H₁₀N₂ | PubChem |

| Monoisotopic Mass | 158.0844 Da | The exact mass of the most abundant isotopes.[19] |

| Nominal Mass | 158 Da | Conforms to the Nitrogen Rule (an odd nominal mass indicates an odd number of nitrogen atoms).[20] |

Table of Predicted Ions (ESI, Positive Mode):

| m/z Value (Predicted) | Ion Type | Notes |

| 159.0917 | [M+H]⁺ | The protonated molecular ion, expected to be the base peak.[19] |

| 181.0736 | [M+Na]⁺ | A common adduct formed with sodium ions present in the solvent or on glassware.[19] |

| 197.0476 | [M+K]⁺ | A common adduct formed with potassium ions.[19] |

Fragmentation: While ESI is soft, some in-source fragmentation may occur. Common fragmentation pathways for such structures include the loss of a methyl radical (-15 Da) or the loss of HCN from the ring system (-27 Da).

Integrated Spectroscopic Analysis Workflow

A robust structural confirmation does not rely on a single technique but on the convergence of evidence from all methods. The logical workflow below illustrates how data from MS, IR, and NMR are synthesized to provide an unambiguous structural assignment. This systematic approach is a self-validating system, where the hypothesis generated from one technique is confirmed or refined by the next.

Caption: Integrated workflow for the spectroscopic confirmation of this compound.

Conclusion

The spectroscopic characterization of this compound is a straightforward process when approached with a systematic and well-reasoned methodology. This guide outlines the predicted spectral features and provides robust, field-tested protocols for their acquisition. The convergence of data—a molecular formula of C₁₀H₁₀N₂ from mass spectrometry, the presence of primary amine and aromatic C-H stretches in the IR spectrum, and the specific chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra—will provide unequivocal proof of structure. By understanding the causality behind each experimental step, researchers can confidently and efficiently characterize this and other related molecules, paving the way for further investigation into their chemical and biological properties.

References

-

PubChem. 6-Methylisoquinoline. National Center for Biotechnology Information. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

-

The Royal Society of Chemistry. Supporting Information for various organic compounds. [Link]

-

Wiley Online Library. Supporting Information for Methylation of Aromatic Amines and Imines. [Link]

-

MDPI. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. [Link]

-

NIST WebBook. Quinoline, 6-methyl- IR Spectrum. [Link]

-

Socratic.org. IR Spectrum: Amines. [Link]

-

Millersville University. Table of Characteristic IR Absorptions. [Link]

-

PubMed. Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. [Link]

-

Central European Institute of Technology. Measuring methods available and examples of their applications 13C NMR. [Link]

-

ResearchGate. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. [Link]

-

Chemistry LibreTexts. Spectroscopic Properties of Amines. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

PubMed. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. [Link]

-

NIST WebBook. Quinoline, 6-methyl- Mass Spectrum. [Link]

-

PubMed. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. [Link]

-

PubChemLite. This compound (C10H10N2). [Link]

-

Doc Brown's Chemistry. INDEX of 1H NMR spectra of organic compounds. [Link]

-

NC State University Libraries. Spectroscopy of Amines. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

- 1. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres [mdpi.com]

- 2. Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. database of 1H proton NMR spectra SPECTROSCOPY INDEX nuclear magnetic resonance spectra analysis n+1 rule applied spectrum data diagrams interpretation of organic molecular structure organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nmr.ceitec.cz [nmr.ceitec.cz]

- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 6-Methylquinoline(91-62-3) 13C NMR spectrum [chemicalbook.com]

- 13. 6-Methylquinoline(91-62-3) 1H NMR [m.chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. IR Spectrum: Amines [quimicaorganica.org]

- 17. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. uanlch.vscht.cz [uanlch.vscht.cz]

- 19. PubChemLite - this compound (C10H10N2) [pubchemlite.lcsb.uni.lu]

- 20. chem.libretexts.org [chem.libretexts.org]

6-Methylisoquinolin-1-amine CAS number and IUPAC name.

The following technical monograph provides an in-depth analysis of 6-Methylisoquinolin-1-amine , a critical scaffold in medicinal chemistry, particularly in the development of Rho-associated protein kinase (ROCK) inhibitors.

Status: Validated Scaffold | Class: Isoquinoline Alkaloid Derivative

Executive Summary

This compound (CAS: 42398-74-3) represents a pivotal pharmacophore in the design of ATP-competitive kinase inhibitors. Structurally characterized by a fused benzene-pyridine ring system with a specific amino functionalization at the C1 position and a methyl substituent at C6, this compound serves as a bioisostere to the isoquinoline core found in Fasudil and Ripasudil .

Its primary utility lies in drug discovery campaigns targeting the Rho/ROCK signaling pathway , where the C1-amine functions as a critical hydrogen bond donor to the hinge region of the kinase ATP-binding pocket. This guide outlines the validated synthetic protocols, physicochemical properties, and mechanistic relevance of this compound.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Parameter | Technical Specification |

| IUPAC Name | This compound |

| CAS Registry Number | 42398-74-3 |

| Molecular Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 g/mol |

| SMILES | CC1=CC2=C(C=C1)C=NC(=N2)N |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO (>20 mg/mL), Methanol; Sparingly soluble in water |

| pKa (Calculated) | ~7.5 (Conjugate acid of the isoquinoline nitrogen) |

| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |

Validated Synthetic Methodologies

While direct amination (Chichibabin reaction) is theoretically possible, it often suffers from poor regioselectivity and low yields due to the electron-rich nature of the 6-methyl substituent. The industry-standard protocol for high-purity synthesis utilizes the N-oxide activation pathway , ensuring regiospecific functionalization at the C1 position.

Pathway: The N-Oxide Activation Route

This three-step protocol converts commercially available 6-methylisoquinoline into the target amine with high fidelity.

Step 1: N-Oxidation

-

Precursor: 6-Methylisoquinoline (CAS: 42398-73-2)[1]

-

Reagent: m-Chloroperbenzoic acid (mCPBA) or H₂O₂/Urea.

-

Solvent: Dichloromethane (DCM).

-

Mechanism: Electrophilic attack of the peracid oxygen on the isoquinoline nitrogen lone pair.

-

Protocol: Dissolve 6-methylisoquinoline in DCM at 0°C. Add mCPBA (1.2 eq) portion-wise. Warm to RT and stir for 4–6 hours. Wash with NaHCO₃ to remove m-chlorobenzoic acid byproduct.

-

Result: 6-Methylisoquinoline N-oxide.

Step 2: Regioselective Chlorination

-

Reagent: Phosphorus oxychloride (POCl₃).

-

Conditions: Reflux (80–100°C).

-

Mechanism: The N-oxide oxygen attacks the phosphorus, creating a good leaving group. Chloride attacks C1 via an addition-elimination mechanism (nucleophilic aromatic substitution).

-

Protocol: Suspend the N-oxide in anhydrous toluene (or neat POCl₃). Heat to reflux for 2 hours. Quench carefully over ice (exothermic). Neutralize and extract.

-

Result: 1-Chloro-6-methylisoquinoline.

Step 3: Nucleophilic Amination

-

Reagent: Ammonia (NH₃) in Ethanol or Methanol.

-

Conditions: High pressure (Sealed tube/Autoclave) at 120–150°C.

-

Mechanism: SₙAr displacement of the chloride by ammonia.

-

Protocol: Charge the chloro-intermediate and saturated NH₃/EtOH solution into a steel pressure vessel. Heat to 130°C for 12–18 hours. Cool, concentrate, and recrystallize from EtOAc/Hexanes.

-

Result: This compound .[2]

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic pathway via N-oxide activation and SₙAr displacement.

Medicinal Chemistry Applications: ROCK Inhibition[1][3]

This compound is a privileged scaffold for inhibiting Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) .

Mechanism of Action

The isoquinoline ring mimics the adenine ring of ATP. The C1-amine group acts as a crucial hydrogen bond donor to the backbone carbonyl of the "hinge region" amino acids (typically Glu or Met residues) within the kinase ATP-binding cleft. The 6-methyl group provides hydrophobic contacts within the back pocket, often improving selectivity against homologous kinases like PKA (Protein Kinase A).

Therapeutic Relevance

Inhibition of the RhoA/ROCK pathway leads to the dephosphorylation of Myosin Light Chain (MLC), resulting in:

-

Vasodilation: Treatment of cerebral vasospasm and pulmonary hypertension.

-

Neurite Outgrowth: Potential in spinal cord injury repair.

-

Intraocular Pressure Reduction: Glaucoma treatment (e.g., Ripasudil).

Signaling Pathway Diagram

Figure 2: The RhoA/ROCK signaling cascade and the intervention point of the inhibitor.

Analytical Characterization

For researchers validating the synthesis, the following spectral characteristics are expected:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 7.8–8.2 ppm: Doublet/Multiplet (Aromatic protons H5, H8).

-

δ 7.3–7.5 ppm: Doublet (H3, H4 - H3 is typically upfield due to the adjacent amino group).

-

δ 6.8–7.0 ppm: Broad singlet (NH₂, exchangeable with D₂O).

-

δ 2.4–2.5 ppm: Singlet (3H, Methyl group at C6).

-

-

LC-MS:

-

Ionization: ESI+

-

Parent Ion: [M+H]⁺ = 159.2 m/z.

-

-

HPLC Purity Check:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

-

Detection: UV @ 254 nm (Isoquinoline absorption).

-

References

-

Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters. (2011).

-

Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters. (2011).

-

Synthesis and physical properties of 1-aminoisoquinolines. ChemicalBook / BLD Pharm Database. (Accessed 2026).[3][4][5]

-

Rho-kinase inhibitors: A patent review. Expert Opinion on Therapeutic Patents. (2014).

Sources

Introduction to 6-Methylisoquinolin-1-amine: A Molecule of Interest

An In-depth Technical Guide to the Solubility of 6-Methylisoquinolin-1-amine

This guide provides a comprehensive exploration of the solubility characteristics of this compound, a heterocyclic amine of significant interest in medicinal chemistry and drug development. Given the limited availability of specific solubility data for this compound in public literature, this document emphasizes the foundational principles governing its solubility and provides detailed, field-proven methodologies for its empirical determination. Our focus is on equipping researchers, scientists, and drug development professionals with the necessary tools and theoretical understanding to effectively work with this compound.

This compound belongs to the isoquinoline family, a class of aromatic heterocyclic compounds composed of a benzene ring fused to a pyridine ring.[1][2][3] The parent isoquinoline structure is found in numerous natural alkaloids with potent biological activities, including morphine and papaverine.[3] The introduction of a methyl group at the 6-position and an amine group at the 1-position of the isoquinoline scaffold can significantly modulate its physicochemical properties, including solubility, which in turn influences its bioavailability and suitability for various pharmaceutical formulations.

Understanding the solubility of this compound is paramount for its application in:

-

Drug Discovery: Affecting absorption, distribution, metabolism, and excretion (ADME) properties.

-

Process Chemistry: Informing choices for reaction solvents, crystallization, and purification.

-

Formulation Science: Guiding the selection of appropriate excipients and delivery systems.

Theoretical Framework for Solubility

The solubility of this compound is governed by a combination of factors inherent to its molecular structure and the properties of the solvent.

Physicochemical Properties of this compound

While specific experimental data for this compound is scarce, we can infer its likely properties based on its constituent parts: the isoquinoline core, the methyl group, and the primary amine.

-

The Isoquinoline Core: The bicyclic aromatic system is largely nonpolar, contributing to solubility in organic solvents.[1][4] Isoquinoline itself is sparingly soluble in water but dissolves well in common organic solvents like ethanol, ether, and chloroform.[1][3][4]

-

The Amine Group (-NH2): As a primary amine, this group is capable of acting as both a hydrogen bond donor and acceptor, which can enhance solubility in polar protic solvents like water and alcohols.[5][6][7][8] The lone pair of electrons on the nitrogen atom also imparts basicity to the molecule, allowing it to be protonated in acidic solutions to form more soluble salts.[4][6][9]

-

The Methyl Group (-CH3): This is a nonpolar, hydrophobic group that will generally decrease solubility in polar solvents like water and increase solubility in nonpolar organic solvents.

The interplay of these functional groups suggests that this compound will exhibit moderate polarity. Its solubility in water is expected to be limited but can be significantly increased in acidic aqueous solutions due to the basicity of the amine.

Solvent Properties and their Influence

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The key solvent properties to consider are:

-

Polarity: Polar solvents will better solvate polar molecules, while nonpolar solvents are more suitable for nonpolar solutes.

-

Hydrogen Bonding Capacity: Solvents that can engage in hydrogen bonding will more readily dissolve solutes with hydrogen bonding functional groups.

-

Dielectric Constant: A measure of a solvent's ability to separate ions. Solvents with high dielectric constants are better at dissolving ionic compounds.[10]

Experimental Determination of Solubility

A systematic approach is necessary to accurately determine the solubility of this compound. The following protocols outline both qualitative and quantitative methods.

Qualitative Solubility Assessment

A preliminary qualitative assessment can efficiently classify the compound's solubility in various solvent classes.

Materials:

-

This compound

-

Test tubes and rack

-

Vortex mixer or stirring rods

-

Distilled water

-

5% (w/v) Hydrochloric acid (HCl) solution

-

5% (w/v) Sodium hydroxide (NaOH) solution

-

A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

Protocol:

-

Water Solubility Test:

-

Add approximately 25 mg of this compound to a test tube.

-

Add 0.75 mL of distilled water in small portions, vortexing or stirring vigorously for 1-2 minutes after each addition.[11]

-

Observe for complete dissolution.

-

-

Acid Solubility Test (if insoluble in water):

-

Base Solubility Test (for comparison):

-

Organic Solvent Solubility Test:

-

Repeat the procedure with various organic solvents of differing polarities.

-

Interpretation of Expected Results:

-

Insoluble in water, soluble in 5% HCl: This is the anticipated result for a higher-molecular-weight amine like this compound.[11]

-

Solubility in Organic Solvents: The compound is expected to show good solubility in polar organic solvents like ethanol and methanol, and moderate to good solubility in solvents of intermediate polarity like ethyl acetate and acetone. Solubility in nonpolar solvents like hexane is likely to be lower.

dot graph TD { A[Start: 25 mg of this compound] --> B{Add 0.75 mL Water}; B --> C{Soluble?}; C -->|Yes| D[Low Molecular Weight Amine]; C -->|No| E{Add 0.75 mL 5% HCl}; E --> F{Soluble?}; F -->|Yes| G[Higher Molecular Weight Amine - Expected Result]; F -->|No| H{Add 0.75 mL 5% NaOH}; H --> I{Soluble?}; I -->|No| J[Neutral Compound]; I -->|Yes| K[Acidic Compound]; }

Figure 1: Qualitative Solubility Analysis Workflow.

Quantitative Solubility Determination (Isothermal Saturation Method)

For precise solubility data, the isothermal saturation method is a reliable approach.

Materials and Equipment:

-

This compound

-

Selected solvents

-

Scintillation vials or other sealable containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.45 µm PTFE)

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vials in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved solid.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution by a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved compound.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L based on the concentration determined by HPLC and the dilution factor.

-

dot graph TD { A[Start: Excess this compound in known volume of solvent] --> B{Equilibrate at constant temperature (e.g., 24-48h)}; B --> C{Collect supernatant}; C --> D{Filter through 0.45 µm syringe filter}; D --> E{Dilute filtered solution}; E --> F{Analyze by validated HPLC method}; F --> G{Calculate concentration using calibration curve}; G --> H[Determine Solubility (mg/mL or mol/L)]; }

Figure 2: Quantitative Solubility Determination Workflow.

Predicted Solubility Profile and Discussion

Based on the theoretical framework, a predicted solubility profile for this compound is presented in the table below. These are qualitative predictions that should be confirmed by experimental data.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low in Water, Good in Alcohols | The amine and nitrogen heteroatom can hydrogen bond, but the overall molecule is large and somewhat nonpolar. Alcohols are better at solvating the nonpolar parts of the molecule. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate to Good | These solvents can engage in dipole-dipole interactions with the polar parts of the molecule. |

| Nonpolar | Toluene, Hexane | Low to Moderate | The nonpolar aromatic rings will have favorable interactions with these solvents, but the polar amine group will be poorly solvated. |

| Aqueous Acid | 5% HCl | High | The basic amine will be protonated to form a highly soluble hydrochloride salt. |

| Aqueous Base | 5% NaOH | Very Low | The amine will remain in its neutral, less soluble form. |

Conclusion

References

- McLaughlin, J. C. Experiment 27 - Amines and Amides.

- Amerigo Scientific.

- Wikipedia. Isoquinoline.

- Benchchem. An In-depth Technical Guide on the Solubility of 2-Amino-N-cyclohexyl-N-methylbenzylamine in Organic Solvents.

- Isoquinoline.pptx.

- Chemistry LibreTexts. (2024). 23.1: Properties of amines.

- EXPERIMENT 1 DETERMIN

- FooDB. (2010). Showing Compound Isoquinoline (FDB012557).

- MSU chemistry. Amine Reactivity.

- Amines and Heterocycles. (2020).

- NIH PubChem. 6-Methylisoquinoline | C10H9N | CID 640959.

- IJNRD. (2022). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.

- Principles of Drug Action 1, Spring 2005, Amines.

- Exp 3 Identific

- AIP Publishing. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 3.

- Cheméo. Isoquinoline (CAS 119-65-3) - Chemical & Physical Properties.

- ChemicalBook. (2026). 1-METHYLISOQUINOLINE | 1721-93-3.

- Benchchem. physical and chemical properties of 6-Chloroisoquinoline-1-carbaldehyde.

- Chemistry LibreTexts. (2024). 15.12: Physical Properties of Amines.

- University of Rochester, Department of Chemistry. Solvent: methylamine.

- TOKU-E.

- NIST X-Ray Photoelectron Spectroscopy Database.

- ResearchGate. (2025). Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF.

Sources

- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 2. Isoquinoline.pptx [slideshare.net]

- 3. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]

- 4. Isoquinoline - Wikipedia [en.wikipedia.org]

- 5. chemhaven.org [chemhaven.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. webhome.auburn.edu [webhome.auburn.edu]

- 10. ijnrd.org [ijnrd.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The 6-Methylisoquinolin-1-amine Core: A Primer for Fragment-Based Drug Discovery

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds, complementing traditional high-throughput screening.[1] This approach hinges on identifying low-molecular-weight fragments that bind with high ligand efficiency to a biological target, which are then optimized into potent, drug-like molecules.[2] The isoquinoline scaffold is a well-established "privileged" structure in medicinal chemistry, appearing in numerous natural products and approved drugs.[3][4] This guide provides a technical deep-dive into the 6-Methylisoquinolin-1-amine fragment, a derivative of the versatile isoquinoline core. We will explore its physicochemical properties, strategic value in FBDD, and a real-world application in the discovery of potent Rho-associated protein kinase (ROCK) inhibitors.[5][6]

The Philosophy and Workflow of Fragment-Based Drug Discovery (FBDD)

FBDD operates on the principle that smaller, less complex molecules have a higher probability of binding to a target's binding sites, albeit with lower affinity.[7] Because of their small size (typically <300 Da), fragments can explore chemical space more effectively than larger, more complex molecules used in High-Throughput Screening (HTS).[2] The goal is not to find potent initial hits, but to identify highly efficient binders—fragments that exhibit strong binding relative to their small size. These fragments then serve as validated starting points for chemical elaboration.

The success of an FBDD campaign relies on a robust, multi-stage workflow that requires sensitive biophysical techniques to detect the weak binding of fragments.[8]

Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).

The Isoquinolin-1-amine Scaffold: A Privileged Core

The isoquinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry.[3] It is a structural isomer of quinoline and is found in a vast array of naturally occurring alkaloids with potent biological activities, including morphine and papaverine.[9][10] Its "privileged" status stems from several key features:

-

Structural Rigidity: The fused ring system reduces conformational flexibility, which can be entropically favorable for binding to a target.

-

Defined Vectors for Growth: The scaffold presents multiple, well-defined points for chemical modification, allowing chemists to systematically explore the binding pocket.

-

Modulation of Physicochemical Properties: Substituents on the ring can be used to fine-tune properties like solubility, lipophilicity, and basicity.[11]

-

Hydrogen Bonding Capability: The nitrogen atom in the ring can act as a hydrogen bond acceptor, a crucial interaction in many protein-ligand complexes.[9]

The 1-aminoisoquinoline motif is particularly valuable. The amino group provides a key hydrogen bond donor and a versatile synthetic handle for further elaboration, making it an excellent starting point for FBDD.

Technical Profile of this compound

The this compound fragment combines the benefits of the 1-aminoisoquinoline core with a methyl group at the 6-position. This specific substitution pattern offers a strategic advantage in drug design.

Physicochemical Properties

A successful fragment must adhere to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3 each) to ensure sufficient solubility and ligand efficiency. This compound fits comfortably within these guidelines.

| Property | Value (Computed) | Significance in FBDD |

| Molecular Formula | C₁₀H₁₀N₂ | Provides the atomic composition. |

| Molecular Weight | 158.20 g/mol | Low MW allows for significant growth during optimization.[2] |

| XLogP3 | 1.9 | Optimal lipophilicity helps ensure solubility and reduces risk of non-specific binding. |

| Hydrogen Bond Donors | 1 (from -NH₂) | Provides a key interaction point with the target protein. |

| Hydrogen Bond Acceptors | 2 (from ring N and -NH₂) | Offers additional opportunities for directed interactions. |

| Rotatable Bond Count | 0 | Rigidity can lead to a lower entropic penalty upon binding. |

Computed properties are based on the parent structure and may vary slightly from experimental values.

Synthesis Overview

The synthesis of substituted isoquinolines is well-documented. A common strategy involves the construction of the isoquinoline core from appropriately substituted precursors. For instance, highly substituted isoquinolines can be prepared via metalation of a precursor followed by functionalization.[12] A general approach could involve the Bischler-Napieralski reaction starting from a substituted phenethylamine, followed by dehydrogenation to form the aromatic isoquinoline ring. Subsequent functionalization, such as amination at the 1-position, would yield the final fragment.[13] The availability of scalable synthetic routes is crucial for producing the quantities needed for screening and follow-up chemistry.[14]

Application in Practice: Discovery of ROCK-I Inhibitors

A compelling case study demonstrating the utility of the isoquinolin-1-amine core comes from the discovery of inhibitors for Rho-associated coiled-coil-containing protein kinase (ROCK).[5][6] ROCK is a serine/threonine kinase implicated in cardiovascular diseases, making it an important therapeutic target.[15]

Initial Hit Identification via NMR Screening

The discovery process began with a fragment-based NMR screen of a small, focused library.[6] Nuclear Magnetic Resonance (NMR) spectroscopy is an ideal technique for fragment screening as it can reliably detect the very weak binding interactions (in the micromolar to millimolar range) that are characteristic of initial fragment hits.[16] This screen identified a historical building block, an aminoisoquinoline derivative, as a binder to ROCK-I.[6]

Hit-to-Lead: The Fragment Growth Strategy

With a validated fragment hit in hand, the next phase is the iterative process of evolving it into a more potent lead compound.[17] In the absence of an X-ray crystal structure, a "fragment growth" or "fragment elaboration" strategy was employed.[5][7] This involves adding chemical functionality to the fragment core to probe for additional interactions within the target's binding site.

The 6-position of the isoquinolin-1-amine core was identified as a suitable vector for this growth. A series of 6-substituted derivatives were synthesized to explore the Structure-Activity Relationship (SAR).

Caption: Hit-to-Lead optimization path for isoquinolin-1-amine based ROCK-I inhibitors.

This systematic exploration led to the identification of two key compounds:

-

Compound 23A: Showed ROCK-I affinity and potency comparable to first-generation inhibitors but possessed a significantly superior pharmacokinetic (PK) profile in mouse models.[6]

-

Compound 23E: Demonstrated that further improvements in affinity and potency were feasible, though it had a poor PK profile.[6]

This work successfully validated the 6-substituted isoquinolin-1-amine scaffold as a viable starting point for ROCK inhibitors. Further optimization, which included removing the basic center of the aminoisoquinoline to improve properties, led to lead compound 14A, which was equipotent against both ROCK-I and ROCK-II and showed good efficacy in animal models of hypertension.[15]

Experimental Protocols and Methodologies

Protocol: Fragment Screening by NMR Spectroscopy

Ligand-observed NMR techniques like Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are workhorses of FBDD.[8]

Objective: To identify fragments from a library that bind to the target protein.

Methodology (Conceptual):

-

Sample Preparation: A solution of the target protein (e.g., ROCK-I kinase domain) is prepared in a suitable deuterated buffer. A mixture of several fragments (e.g., 5-10 per sample) is added to the protein solution.

-

NMR Data Acquisition: A series of 1D ¹H NMR experiments are performed.

-

Reference Spectrum: A standard 1D proton spectrum of the fragment mixture is acquired.

-

STD Spectrum: An STD experiment is run. In this experiment, the protein is selectively saturated with radiofrequency pulses. If a fragment is binding to the protein, this saturation will be transferred from the protein to the fragment, resulting in a decrease in the intensity of the fragment's signals.

-

Control: The saturation frequency is moved to a region where there are no protein signals. No saturation transfer should be observed for a true binder.

-

-

Data Analysis: The STD spectrum is compared to the reference spectrum. Signals that appear in the STD spectrum correspond to protons on the fragment that are in close proximity to the protein surface, confirming a binding event.

-

Deconvolution: If a mixture of fragments shows a hit, the individual components are then tested to identify the specific binder.

Protocol: Hit-to-Lead Optimization using Structure-Activity Relationships (SAR)

Objective: To systematically modify the fragment hit to improve potency and drug-like properties.

Methodology (Conceptual):

-

Vector Identification: Based on structural data (if available) or chemical intuition, identify positions on the fragment scaffold that can be modified without disrupting the core binding interactions. For this compound, the 6-position served as a key growth vector.[5]

-

Analogue Synthesis: Design and synthesize a small, focused library of analogues with diverse chemical groups at the identified vector position. For example, vary alkyl chain length, introduce rings, or add polar groups.

-

Biological Evaluation: Screen all new analogues in a relevant biological assay (e.g., a kinase activity assay for ROCK-I) to determine their potency (e.g., IC₅₀ or Kᵢ).[5]

-

SAR Analysis: Correlate the changes in chemical structure with the changes in biological activity.

-

Does increasing chain length improve potency?

-

Is a hydrogen bond donor or acceptor preferred at this position?

-

How does the modification affect solubility and other physicochemical properties?

-

-

Iterative Design: Use the insights from the SAR analysis to design the next generation of compounds, progressively building towards a lead compound with the desired profile of potency, selectivity, and ADMET properties.[17][18]

Conclusion and Future Outlook

The this compound core exemplifies the power of a well-chosen fragment in modern drug discovery. Its adherence to FBDD principles, synthetic tractability, and possession of clear vectors for chemical elaboration make it a high-value starting point. The successful development of this fragment into potent ROCK-I inhibitors underscores the effectiveness of the FBDD workflow.[5][15] As researchers continue to tackle increasingly challenging biological targets, the strategic use of privileged fragments like this compound will remain a critical and efficient approach to generating novel, high-quality drug candidates.

References

-

Ray, P., et al. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 97-101. Available from: [Link]

-

ResearchGate. (n.d.). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors | Request PDF. Available from: [Link]

-

Ciulli, A., & Williams, G. (2019). Thermodynamic profiling for fragment-based lead discovery and optimization. Expert Opinion on Drug Discovery, 14(12), 1259-1274. Available from: [Link]

-

MDPI. (n.d.). Special Issue: Fragment-to-Lead Optimization in Drug Discovery. Molecules. Available from: [Link]

-

Zheng, Y., et al. (2019). Structural simplification: an efficient strategy in lead optimization. Acta Pharmaceutica Sinica B, 9(4), 661-670. Available from: [Link]

-

Zenodo. (2022). ROLE OF ISOQUINOLINE IN DRUG DISCOVERY. Available from: [Link]

-

Gornicka, A., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 1-25. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization. Available from: [Link]

-

University of Cambridge. (n.d.). Accepted version. Available from: [Link]

-

Frontiers. (n.d.). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Available from: [Link]

-

Ray, P., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1084-1088. Available from: [Link]

-

Harner, M. J., et al. (2013). NMR spectroscopy in fragment-based drug discovery: a practical guide. Journal of Biomolecular NMR, 56(2), 97-110. Available from: [Link]

-

Selvita. (n.d.). Hit to Lead and Lead Optimization. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Methylisoquinolin-1(2H)-one. PubChem Compound Database. Available from: [Link]

-

ResearchGate. (n.d.). A Synthesis of Aaptamine from 6,7-Dimethoxy-1-methylisoquinoline. Available from: [Link]

-

Neumeyer, J. L., et al. (2018). Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines – a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. Beilstein Journal of Organic Chemistry, 14, 118-123. Available from: [Link]

-

Cambridge Healthtech Institute. (n.d.). Fragment Based Drug Discovery. Available from: [Link]

-

MDPI. (2020). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Molecules, 25(8), 1868. Available from: [Link]

-

MDPI. (2025). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Catalysts, 15(1), 1-15. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Methylisoquinoline. PubChem Compound Database. Available from: [Link]

-

MySkinRecipes. (n.d.). 6-Methoxyisoquinolin-1-amine. Available from: [Link]

-

MDPI. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. International Journal of Molecular Sciences, 23(22), 13897. Available from: [Link]

-

FooDB. (n.d.). Showing Compound Isoquinoline (FDB012557). Available from: [Link]

-

MDPI. (2024). Druggability Analysis of Protein Targets for Drug Discovery to Combat Listeria monocytogenes. International Journal of Molecular Sciences, 25(11), 5824. Available from: [Link]

-

ResearchGate. (n.d.). Reaction of isoquinolinequinone 1 with α-amino acid methyl esters. Available from: [Link]

-

MDPI. (2024). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. Molecules, 29(20), 1-15. Available from: [Link]

-

University of Cambridge. (2023). Organic & Biomolecular Chemistry. Available from: [Link]

- Google Patents. (n.d.). US9840468B1 - Methods for the preparation of 6-aminoisoquinoline.

-

Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Available from: [Link]

Sources

- 1. Molecules | Special Issue : Fragment-to-Lead Optimization in Drug Discovery [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. zenodo.org [zenodo.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]

- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 9. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]

- 10. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 11. Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates | MDPI [mdpi.com]

- 12. Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines – a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. US9840468B1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]

- 15. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. home.sandiego.edu [home.sandiego.edu]

- 17. selvita.com [selvita.com]

- 18. Structural simplification: an efficient strategy in lead optimization - PMC [pmc.ncbi.nlm.nih.gov]

High-Precision In Silico Profiling of 6-Methylisoquinolin-1-amine: From Molecular Descriptors to ADMET Prediction

Topic: In Silico Prediction of 6-Methylisoquinolin-1-amine Properties Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists[1][2][3][4]

Executive Summary

This technical guide details the computational profiling of This compound , a privileged scaffold in medicinal chemistry often associated with kinase inhibition (e.g., ROCK, PKA) and adenosine receptor antagonism.[1][2][3][4] By synthesizing structural analysis with predictive algorithms (SwissADME, pkCSM), this whitepaper establishes a self-validating workflow for assessing the compound's "drug-likeness," pharmacokinetic trajectory, and safety profile.[1][2][4]

Molecular Architecture & Preparation[1][2]

The reliability of in silico prediction hinges on accurate input structures.[3][4] For this compound, the primary challenge is prototropic tautomerism .[1][2][3][4] The 1-aminoisoquinoline core functions as a cyclic amidine, existing in equilibrium between the amino (aromatic) and imino (quinoid) forms.[4]

Structural Definition

The Tautomerism Variable

While the amino form is generally preferred in non-polar solvents, the imino form can dominate in protein binding pockets due to specific H-bond donor/acceptor requirements.[4]

Critical Protocol: When performing docking or QSAR studies, both tautomers must be generated. For ADME web servers (SwissADME/pkCSM), the canonical amino form is the standard input, as these algorithms internally handle tautomer enumeration.[4]

Figure 1: Tautomeric equilibrium of the 1-aminoisoquinoline core.[1][2][3][4] The shift impacts H-bond donor/acceptor patterns crucial for target affinity.[1][2][3]

Physicochemical Profiling (Lipinski & Veber)[1][2][4]

Using the canonical SMILES, we calculate key molecular descriptors to assess oral bioavailability.[4] The following data is synthesized from consensus predictive models (SwissADME).

Quantitative Descriptors Table

| Property | Predicted Value | Interpretation | Causality/Relevance |

| Molecular Weight | 158.20 g/mol | Optimal (<500) | High diffusion rate; suitable for fragment-based design.[1][2][3][4] |

| Consensus LogP | 1.85 – 2.10 | Optimal (0–3) | The 6-methyl group adds lipophilicity to the polar amino-isoquinoline core, balancing solubility and permeability.[1][2][3][4] |

| TPSA | ~39.0 Ų | Excellent (<140) | Derived from the pyridine nitrogen and exocyclic amine.[2][3][4] Predicts high BBB permeability.[2][3][4] |

| H-Bond Donors | 1 | Compliant (≤5) | The exocyclic -NH2 group.[1][2][3][4] |

| H-Bond Acceptors | 2 | Compliant (≤10) | The ring nitrogen and the amine nitrogen.[2][3][4] |

| Rotatable Bonds | 0 | Rigid | High structural rigidity minimizes entropic penalty upon binding.[2][3][4] |

Expert Insight: The low TPSA (39 Ų) combined with a LogP ~2.0 places this molecule in the "Golden Triangle" for CNS-active drugs.[2][3][4] It is highly likely to cross the Blood-Brain Barrier (BBB).[1][2][3][4]

Pharmacokinetic (ADME) Simulation

This section details the predictive workflow for Absorption, Distribution, Metabolism, and Excretion.[4][5][6]

Absorption & Distribution (The "Boiled-Egg" Model)[1][2][3][4]

-

GI Absorption: High.[2][3][4][6] The molecule is small and lipophilic.[3][4]

-

P-gp Substrate: Non-substrate. It is unlikely to be actively effluxed by P-glycoprotein, reinforcing its potential as a CNS agent.[1][2][3][4]

Metabolic Stability (CYP450 Profiling)

The 6-methyl group is a "metabolic soft spot," susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2D6 or CYP3A4) to form the hydroxymethyl or carboxylic acid metabolite.[2][4]

-

CYP1A2 Inhibitor: Likely Yes (Planar aromatic amines often inhibit CYP1A2).[2][3][4]

-

CYP2D6 Substrate: Likely Yes (Basic amines are classic CYP2D6 substrates).[2][3][4]

Experimental Validation Protocol

To validate these in silico hits, the following assay workflow is recommended:

-

Solubility: Kinetic solubility in PBS (pH 7.4).

-

Permeability: PAMPA-BBB assay to confirm CNS penetration.

-

Metabolic Stability: Incubate with human liver microsomes (HLM) + NADPH; monitor disappearance of parent peak via LC-MS/MS.[1][2][3][4]

Toxicity & Safety Assessment (pkCSM)

Safety is the primary attrition factor in early discovery.[3][4] We utilize structural alert matching and QSAR models.[2][3][4]

Toxicity Matrix[3]

| Endpoint | Prediction | Confidence | Mechanism/Reasoning |

| AMES Toxicity | Positive (High Risk) | High | Primary aromatic amines (and fused systems like 1-aminoisoquinoline) are frequently mutagenic due to N-hydroxylation/nitrenium ion formation.[1][2][3][4] |

| hERG I/II Inhibition | Low/Medium | Medium | Low MW reduces risk, but basic nitrogen can interact with the hERG channel pore.[4] |

| Hepatotoxicity | Low | Medium | Lack of heavy halogenation or reactive Michael acceptors.[2][3][4] |

Critical Safety Flag: The potential Ames positive result is a major liability.[2][3][4]

-

Mitigation Strategy: If mutagenicity is confirmed in vitro, consider replacing the primary amine with a substituted amine or amide to block metabolic activation.[4]

Integrated Workflow Diagram

The following diagram illustrates the decision tree for evaluating this compound derivatives.

Figure 2: Computational triage workflow. Note the critical decision points at BBB permeability and Ames toxicity.

Conclusion & Strategic Recommendations

This compound represents a high-potential "fragment" for drug discovery.[1][2][3][4] Its physicochemical properties are nearly ideal for oral bioavailability and CNS penetration.[2][3][4] However, the mutagenicity risk associated with the 1-aminoisoquinoline moiety requires early experimental validation (Ames test).[2][3][4]

Final Recommendation:

-

Synthesize the compound.

-

Prioritize Ames Testing immediately to rule out genotoxicity.[2][3][4]

-

If safe, proceed to Kinase Profiling (focusing on ROCK1/2 and PKA) as the scaffold is privileged for the ATP-binding hinge region.[2][3][4]

References

-

SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017).[4] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][2][3][4] Scientific Reports. [Link][2][3][4]

-

pkCSM: Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015).[2][4] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. [Link][2]

-

Isoquinoline Scaffold Analysis: Khan, H., et al. (2021).[2][3][4] Isoquinoline Alkaloids and Their Derivatives as Potential Anticancer Agents.[2][3][4][7] Biomedicine & Pharmacotherapy. [Link][2][3][4]

-

Tautomerism in Drug Design: Martin, Y. C. (2009).[2][3][4] Let’s not forget tautomers. Journal of Computer-Aided Molecular Design. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. chemscene.com [chemscene.com]

- 3. 6-Methylisoquinoline | C10H9N | CID 640959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isoquinoline - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. (PDF) SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives [academia.edu]

- 7. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Handling Precautions for 6-Methylisoquinolin-1-amine: A Technical Guide

Part 1: Executive Summary & Chemical Identity

6-Methylisoquinolin-1-amine (CAS 42398-74-3) is a critical heterocyclic building block, primarily utilized in the synthesis of Rho-associated protein kinase (ROCK) inhibitors and other ATP-competitive kinase antagonists. As a research-grade intermediate, it lacks the extensive toxicological datasets associated with commodity chemicals. Therefore, this guide adopts the Precautionary Principle , extrapolating hazards from the aminoisoquinoline class (e.g., 1-aminoisoquinoline, 5-aminoisoquinoline) to establish a maximum-security handling protocol.

Chemical Profile

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | 1-Amino-6-methylisoquinoline; 6-Methyl-1-isoquinolinamine |

| CAS Number | 42398-74-3 |

| Molecular Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 g/mol |

| Physical State | Solid (Typically off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, Methanol, Dilute Acids; Low solubility in water |

| Acidity/Basicity | Basic (Amine functionality at C1) |

Part 2: Hazard Identification & Toxicology (GHS Framework)

While specific LD50 data for this regioisomer is limited, structural alerts dictate its classification as a Category 2 Irritant and potential Acute Toxin . The primary hazards stem from the basicity of the exocyclic amine and the intercalating potential of the planar isoquinoline core.

GHS Classification (Derived)

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

-

Acute Toxicity (Oral/Dermal): Treat as Category 4 (Harmful) pending specific data.

Structural Alerts & Reactivity

-

Oxidation Sensitivity: The C1-amine is susceptible to oxidative degradation, often leading to N-oxide formation or dimerization, indicated by a color shift from white to dark brown.

-

Hygroscopicity: Like many amino-heterocycles, the anhydrous solid may absorb atmospheric moisture, altering stoichiometry during precision weighing.

-

Nitrogen Basicity: Incompatible with strong acids and oxidizing agents (e.g., peroxides, permanganates).

Part 3: Engineering Controls & Personal Protective Equipment (PPE)

To ensure operator safety and compound integrity, a "Hierarchy of Controls" must be implemented. Reliance solely on PPE is insufficient for NCEs (New Chemical Entities).

Engineering Controls

-

Primary Containment: All handling of the dry powder must occur within a Class II Biological Safety Cabinet or a Chemical Fume Hood with a face velocity of 80–100 fpm.

-

Static Control: Use anti-static weighing boats and grounded spatulas. Isoquinoline derivatives can accumulate static charge, leading to powder dispersal.

Personal Protective Equipment (PPE) Matrix

-

Respiratory: If handling outside a hood (not recommended), use a NIOSH-approved N95 or P100 particulate respirator.

-

Ocular: Chemical splash goggles. Standard safety glasses are insufficient for fine basic powders.

-

Dermal: Double-gloving technique is mandatory.

-

Inner Glove: Nitrile (4 mil).

-

Outer Glove: Nitrile (minimum 5 mil) or Neoprene.

-

Rationale: Basic amines can permeate thin latex; Nitrile offers superior chemical resistance to the aromatic core.

-

Part 4: Handling, Storage, & Self-Validating Protocols

This section details the "Self-Validating" workflows—procedures designed to inherently flag errors (e.g., degradation) before they compromise the experiment.

Storage Hierarchy

-

Atmosphere: Store under inert gas (Argon preferred over Nitrogen due to higher density).

-

Temperature: -20°C (Long-term) or 2–8°C (Working stock).

-

Container: Amber glass vials with Teflon-lined caps to prevent photo-oxidation and leaching.

The "Self-Validating" Integrity Check

Before using this compound in synthesis (e.g., Buchwald-Hartwig coupling), perform this 3-step check:

-

Visual Inspection:

-

Pass: White to pale yellow crystalline powder.

-

Fail: Dark brown/orange clumps (Indicates oxidation).

-

-

Solubility Test:

-

Dissolve 5 mg in 1 mL DMSO.

-

Pass: Clear, colorless to light yellow solution.

-

Fail: Turbidity (Indicates carbonate formation or hydration).

-

-

LCMS Purity Check:

-

Confirm M+H peak at 159.2 m/z.

-

Constraint: Purity must be >95% for biological assays to avoid false positives from degradation products.

-

Handling Workflow Diagram

The following diagram illustrates the decision logic for safe handling and storage.

Figure 1: Decision logic for assessing compound integrity before experimental use.

Part 5: Emergency Response Protocols

In the event of exposure or release, immediate action is required.[2] The basic nature of the amine requires specific neutralization strategies.

Spills and Decontamination

-

Solid Spill: Do not dry sweep. Cover with a damp absorbent pad (dampened with dilute acetic acid if available, otherwise water) to avoid dust generation.

-

Liquid Spill (Solution): Absorb with vermiculite or sand.

-

Surface Decontamination: Wipe surfaces with 1% Acetic Acid solution followed by water. This converts the basic amine to a water-soluble salt (Acetate) for easier removal.

First Aid Measures

-

Eye Contact: Flush immediately with water for 15 minutes.[2] Do not use neutralizing agents in the eye.

-

Skin Contact: Wash with soap and water.[1][2] If irritation persists, apply a corticosteroid cream (medical supervision required).

-

Inhalation: Move to fresh air. If wheezing occurs, medical attention is urgent (potential bronchospasm).

Emergency Workflow Diagram

Figure 2: Triage workflow for personnel exposure incidents.

Part 6: Synthesis & Application Context[5]

Understanding the downstream application aids in risk assessment. This compound is a scaffold for ROCK-I (Rho-associated coiled-coil containing protein kinase 1) inhibitors .

-

Reaction Context: Commonly undergoes Buchwald-Hartwig aminations or amide couplings at the C1-amine.

-

Impurity Profile: Incomplete reactions often leave residual this compound. Because kinase inhibitors are designed to be bioactive, all waste streams containing this intermediate must be treated as biohazardous chemical waste until denatured.

Part 7: References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12300053 (this compound). Retrieved from [Link]

-

Ray, P., et al. (2011). "Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(4), 1080-1083. (Context for ROCK-I inhibition and synthesis).

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2]

Sources

Methodological & Application

Strategic Synthesis of 6-Methylisoquinolin-1-amine: A Scalable N-Oxide Rearrangement Protocol

Executive Summary

6-Methylisoquinolin-1-amine (CAS: 135607-16-6) is a high-value pharmacophore, particularly prevalent in the development of Rho-associated protein kinase (ROCK) inhibitors (e.g., Fasudil analogs) and CNS-active agents. While direct amination of isoquinolines (Chichibabin reaction) is possible, it often suffers from poor regioselectivity and hazardous conditions (sodamide).

This Application Note details the "N-Oxide Activation Route," a robust, three-step protocol favored for its regiochemical fidelity and scalability. By exploiting the specific reactivity of the isoquinoline N-oxide, researchers can introduce a chlorine atom at the C1 position via a Meisenheimer-type rearrangement, followed by nucleophilic aromatic substitution (

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the high electrophilicity of the C1 position in the isoquinoline ring system, which is significantly enhanced by activating the nitrogen.

Logical Pathway

-

Target: this compound.

-

Precursor: 1-Chloro-6-methylisoquinoline. (The chloride is a versatile leaving group).

-

Intermediate: 6-Methylisoquinoline N-oxide. (The N-oxide directs nucleophilic attack to C1).

-

Starting Material: 6-Methylisoquinoline.[1] (Commercially available).[2][3]

Reaction Scheme Visualization

Figure 1: Synthetic pathway utilizing the Reissert-Henze type mechanism for C1 functionalization.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Methylisoquinoline N-oxide

Objective: Activate the isoquinoline ring for nucleophilic attack.

-

Reagents: 6-Methylisoquinoline (1.0 eq), m-Chloroperbenzoic acid (m-CPBA, 77% max, 1.2 eq), Dichloromethane (DCM).

-

Mechanism: Electrophilic attack of the peracid oxygen on the lone pair of the isoquinoline nitrogen.

Protocol:

-

Dissolve 6-methylisoquinoline (10.0 g, 69.8 mmol) in DCM (150 mL) in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Add m-CPBA (18.8 g, ~84 mmol) portion-wise over 20 minutes. Note: Exothermic reaction.[4]

-

Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (System: DCM/MeOH 95:5). The N-oxide is significantly more polar than the starting material.

-

Workup: Wash the organic layer with 10% aqueous

(3 x 100 mL) to remove m-chlorobenzoic acid byproduct. -

Dry organic layer over

, filter, and concentrate in vacuo. -

Yield Expectation: 90-95% (Off-white solid).

Step 2: Regioselective Chlorination (The Critical Step)

Objective: Install the chlorine leaving group at C1 via rearrangement.

-

Reagents: 6-Methylisoquinoline N-oxide (1.0 eq), Phosphoryl chloride (

, neat). -

Safety Warning:

is highly corrosive and reacts violently with water. All glassware must be dry.

Protocol:

-

Place the N-oxide (10.0 g) in a dry 2-neck flask fitted with a reflux condenser and a drying tube (

). -

Add